![molecular formula C20H18BrN3O2 B2991414 (3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1706051-23-1](/img/structure/B2991414.png)
(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as BQP, is a chemical compound that has gained significant attention in scientific research. BQP is a small molecule that has been synthesized and studied for its potential therapeutic applications. In
Applications De Recherche Scientifique
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential in cancer treatment due to their anti-proliferative properties. They can act on various targets, receptors, or microorganisms to inhibit the growth of cancer cells. The specific compound may be involved in research targeting certain types of cancer cells and could be part of novel therapeutic strategies .
Anti-Microbial Activity
These compounds also exhibit anti-microbial activity, making them valuable in the development of new antibiotics. Their mechanism of action often involves interfering with the microbial cell’s ability to replicate or synthesize essential proteins .
Anti-Convulsant Activity
Quinoxaline derivatives are explored for their anti-convulsant effects, which could make them candidates for treating epilepsy and other seizure disorders. They may modulate neurotransmitter release or receptor activity in the central nervous system .
Anti-Tuberculosis Activity
Given the rising concern over drug-resistant tuberculosis, quinoxaline derivatives are being evaluated for their efficacy against Mycobacterium tuberculosis. They may offer a new avenue for treatment, especially in cases where traditional drugs are no longer effective .
Anti-Malarial Activity
The anti-malarial activity of quinoxaline derivatives stems from their ability to interfere with the life cycle of the Plasmodium parasite. Research into these compounds could lead to new treatments for malaria, particularly in strains that are resistant to current medications .
Anti-Leishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites, and quinoxaline derivatives are being tested for their potential to treat this condition. Their activity against Leishmania species could be crucial in developing therapies for this often neglected tropical disease .
Orientations Futures
Mécanisme D'action
- The compound’s primary target is Proto-oncogene tyrosine-protein kinase Src . Src is a non-receptor protein tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and migration.
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-15-5-3-4-14(12-15)20(25)24-10-8-16(9-11-24)26-19-13-22-17-6-1-2-7-18(17)23-19/h1-7,12-13,16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXZWYERBFGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.